1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one

Herbicide Discovery Phytotoxicity Assay Agrochemical Screening

Herbicide discovery programs often rely on non-acetylated 2,6-dichloropyridine precursors that lack both synthetic versatility and intrinsic biological activity-limiting mechanism-informed SAR. 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one (CAS 98554-18-8) resolves this gap: • PPO inhibition validated: 75% protoporphyrin-IX accumulation increase at 10⁻⁴ M • Multi-endpoint phytotoxicity benchmarks: EC₅₀ 832 nM (growth), 1,514 nM (chlorophyll) • 3-Acetyl handle enables condensation, reduction, and heterocycle elaboration inaccessible from non-acetylated analogs Supplied for agrochemical R&D programs requiring a characterized, bioactive 2,6-dichloropyridine scaffold with documented activity metrics.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
Cat. No. B13168228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C(=O)C)Cl)Cl
InChIInChI=1S/C8H7Cl2NO/c1-4-3-6(9)11-8(10)7(4)5(2)12/h3H,1-2H3
InChIKeyAAIYVJYOGDWGPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one Specifications


1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one (CAS 98554-18-8) is a chlorinated pyridine derivative featuring a ketone functional group at the 3-position, with dichloro substitution at positions 2 and 6 and a methyl group at position 4 on the pyridine ring [1]. This compound belongs to the class of 2,6-dihalogeno-3-substituted pyridines, which are established intermediates in the synthesis of triarylmethane dyestuffs, triarylmethanelactones, and herbicidal agents [2]. The compound's structural configuration—specifically the 3-acetyl group in combination with 2,6-dichloro substitution—provides distinct reactivity profiles in cross-coupling and nucleophilic substitution transformations that differ from 2,6-dichloro-4-methylpyridine precursors lacking the 3-acetyl moiety [1].

1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one: Substitution Limitations


Within the 2,6-dichloropyridine derivative class, substitution at the 3-position fundamentally alters both the compound's utility in downstream synthetic pathways and its intrinsic biological activity profile. 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one possesses a reactive 3-acetyl (ethanone) moiety that serves as a functional handle for condensation reactions, reduction to the corresponding alcohol, and conversion to diverse heterocyclic scaffolds—transformations that are inaccessible from non-acetylated 2,6-dichloro-4-methylpyridine or 2,6-dichloro-3-cyanopyridine alternatives [1]. Critically, this compound exhibits intrinsic herbicidal activity in its own right, as demonstrated by quantitative phytotoxicity assays against Scenedesmus acutus [2], a property not shared by simpler 2,6-dichloropyridine precursors that lack the 3-acetyl functionality. Generic substitution with a non-acetylated analog would therefore eliminate both a key synthetic transformation pathway and the compound's inherent biological activity, resulting in divergent downstream product profiles and potentially compromised herbicidal efficacy in formulations where the intermediate itself contributes to the activity spectrum [2]. These functional and activity differences are quantified in Section 3.

1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one: Herbicidal Activity & Reactivity


Herbicidal Activity in Scenedesmus acutus

1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one demonstrates concentration-dependent herbicidal activity against the green alga Scenedesmus acutus, a standard model organism for phytotoxicity screening in herbicide discovery programs [1]. The compound's activity was assessed via ethane production (a marker of membrane lipid peroxidation and oxidative stress) and protoporphyrin-IX accumulation (an indicator of chlorophyll biosynthesis disruption) [1].

Herbicide Discovery Phytotoxicity Assay Agrochemical Screening

Protoporphyrin-IX Accumulation

The compound induces accumulation of protoporphyrin-IX in Scenedesmus acutus, a diagnostic marker for inhibition of protoporphyrinogen oxidase (PPO), a validated herbicide target enzyme [1]. This mechanism is shared by commercial diphenyl ether and pyridine-based herbicides. The magnitude of protoporphyrin-IX accumulation provides a quantitative measure of target engagement and potential herbicidal potency [1].

Herbicide Mode of Action Chlorophyll Biosynthesis Protoporphyrinogen Oxidase Inhibition

Chlorophyll Content Reduction

Reduction in chlorophyll content serves as a direct measure of photosynthetic apparatus damage and overall phytotoxic effect. The compound demonstrates significant chlorophyll depletion at the highest tested concentration, correlating with the protoporphyrin-IX accumulation and ethane production data [1].

Phytotoxicity Chlorophyll Assay Herbicide Efficacy

Phytotoxic Activity Metrics

The compound exhibits defined phytotoxic activity values across multiple endpoints in the Scenedesmus acutus assay system, establishing a quantitative baseline for structure-activity relationship (SAR) studies and analog comparison [1]. These values provide reference points for evaluating more potent derivatives or for assessing the contribution of the 3-acetyl group to overall phytotoxicity when compared to analogs lacking this functionality.

Phytotoxicity EC50 Structure-Activity Relationship

Synthetic Versatility of the 3-Acetyl Group

The 3-acetyl (ethanone) group provides a versatile synthetic handle absent in simpler 2,6-dichloro-4-methylpyridine precursors. This functionality enables condensation reactions with amines to form imines or hydrazones, reduction to the corresponding secondary alcohol, and participation in Claisen-type condensations for heterocycle construction [1]. The 2,6-dichloro substitution pattern simultaneously provides sites for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, offering orthogonal reactivity that is not available from non-acetylated or differently substituted pyridine analogs [1].

Organic Synthesis Cross-Coupling Agrochemical Intermediate

Herbicidal Dose-Response Relationship

The compound exhibits a clear concentration-dependent increase in ethane production across the tested concentration range (10⁻⁶ M to 10⁻⁴ M), with the most pronounced effect observed between 10⁻⁶ M and 10⁻⁵ M [1]. This non-linear dose-response profile indicates a threshold effect characteristic of compounds that require accumulation to a critical concentration before eliciting maximal membrane peroxidation.

Dose-Response Herbicide Potency Phytotoxicity Screening

1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one: Application Scenarios


Herbicide Lead Discovery and SAR

Procurement of 1-(2,6-dichloro-4-methylpyridin-3-yl)ethan-1-one is justified for herbicide discovery programs requiring a characterized 2,6-dichloropyridine scaffold with documented phytotoxic activity. The compound's concentration-dependent ethane production (0.23 nM/mL pcv at 10⁻⁶ M to 10.43 nM/mL pcv at 10⁻⁴ M) and chlorophyll reduction (31% at 10⁻⁴ M) provide validated activity benchmarks for analog comparison [1]. The protoporphyrin-IX accumulation data (75% increase over baseline at 10⁻⁴ M) implicates protoporphyrinogen oxidase as a potential target, enabling mechanism-informed SAR exploration [1].

Triarylmethane Dye and Lactone Synthesis

As a 2,6-dihalogeno-3-substituted pyridine derivative, this compound serves as a key intermediate in the synthesis of triarylmethane dyestuffs and triarylmethanelactones, as established in patent literature for this structural class [2]. The 3-acetyl group provides a functional handle for further elaboration, while the 2,6-dichloro positions remain available for nucleophilic substitution or cross-coupling reactions. This orthogonal reactivity profile enables sequential functionalization strategies not achievable with non-acetylated 2,6-dichloropyridine precursors [3].

Protoporphyrinogen Oxidase Inhibition Studies

The compound's ability to induce protoporphyrin-IX accumulation in Scenedesmus acutus at 10⁻⁴ M (3.5 nM/mL pcv vs 2.0 nM/mL pcv baseline) establishes its utility as a tool compound for PPO inhibition studies [1]. This property is particularly relevant for programs investigating pyridine-based herbicides, as the PPO target is validated in commercial herbicides. Procurement of this compound enables researchers to establish structure-activity relationships comparing the 3-acetyl substitution pattern against other 2,6-dichloropyridine derivatives in PPO inhibition assays.

Phytotoxicity Assay Reference Standard

With multi-endpoint phytotoxicity data available across three concentrations (ethanone production, protoporphyrin-IX accumulation, chlorophyll content, growth inhibition, and chlorophyll production inhibition), this compound is well-suited as a reference standard for validating Scenedesmus acutus phytotoxicity assays [1]. The documented activity values (including EC-like metrics of 832 nM for growth inhibition and 1,514 nM for chlorophyll production inhibition) provide calibration points for assay quality control and inter-laboratory reproducibility assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,6-Dichloro-4-methylpyridin-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.